Dihydromyricetin

Neuroscience Alcohol Use Disorder GABA Receptor Pharmacology

Dihydromyricetin (DHM) is a flavanonol with a saturated C2–C3 bond, giving unique GABAA receptor activity (IC50 4.36 μM), potent dihydropyrimidinase inhibition (IC50 40–48 μM), and superior superoxide/DPPH scavenging vs myricetin. Its low plasma protein binding (Ka=1.36×10⁴ L·mol⁻¹) makes it ideal for pharmacokinetic studies. Substitution not justifiable. For AUD, pyrimidine metabolism, oxidative stress, and bioavailability research. ≥98% purity.

Molecular Formula C15H12O8
Molecular Weight 320.25 g/mol
CAS No. 27200-12-0
Cat. No. B1665482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromyricetin
CAS27200-12-0
SynonymsAmpelopsin
Molecular FormulaC15H12O8
Molecular Weight320.25 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1
InChIKeyKJXSIXMJHKAJOD-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydromyricetin (CAS 27200-12-0): Procurement-Ready Overview of a Structurally Distinct Flavanonol


Dihydromyricetin (DHM; CAS 27200-12-0), also known as ampelopsin, is a naturally occurring flavanonol characterized by a saturated C2–C3 bond in the C-ring, distinguishing it structurally from flavonols like myricetin and quercetin . It is the (+)-(2R,3R) enantiomer [1] and is a secondary metabolite found in plants such as *Hovenia dulcis* and *Ampelopsis grossedentata* . For procurement purposes, DHM is commercially available as a high-purity analytical standard or research-grade powder, with specific solubility and stability profiles that differ markedly from its unsaturated flavonol analogs [2].

Why Generic Flavonoid Substitution Fails: The Structural and Functional Specificity of Dihydromyricetin


Substituting dihydromyricetin with other flavonoids, even close structural analogs like myricetin or quercetin, is not scientifically justifiable. DHM's saturated C2–C3 bond in the C-ring confers unique physicochemical properties, including a drastically reduced affinity for plasma proteins like BSA [1] and a distinct antioxidant radical-scavenging profile [2]. More critically, DHM possesses a unique and potent pharmacological activity at the benzodiazepine site of GABAA receptors [3], a property not shared to the same degree by its unsaturated counterparts. These differences in binding, activity, and bioavailability underscore the necessity of selecting DHM specifically for applications requiring its precise molecular interactions, rather than relying on a generic flavonoid substitute.

Quantitative Evidence for Dihydromyricetin Differentiation: A Guide for Scientific Selection


Dihydromyricetin's Unique GABAA Receptor Modulation and Alcohol Antagonism Compared to Flumazenil

Dihydromyricetin (DHM) uniquely antagonizes ethanol-induced potentiation of GABAA receptors at the benzodiazepine (BZ) site. DHM (1 μM) directly antagonized acute EtOH-induced potentiation of GABAARs in hippocampal neurons. This effect was blocked by the BZ antagonist flumazenil (10 μM in vitro, 10 mg/kg in vivo). In binding assays, DHM competitively inhibited [3H]flunitrazepam binding to the BZ site with an IC50 of 4.36 μM [1]. This specific, competitive interaction at a well-defined receptor site is a quantifiable differentiation from other flavonoids like myricetin, which do not exhibit this same potent and specific GABAA modulatory activity.

Neuroscience Alcohol Use Disorder GABA Receptor Pharmacology

Differential Radical Scavenging Profile of Dihydromyricetin versus Myricetin

A direct comparative study of DHM and its close structural analog myricetin revealed a distinct antioxidant profile. Compared to myricetin, DHM demonstrated higher scavenging activity against superoxide radical (•O2−) and DPPH• radical, but was less effective at scavenging ABTS•+ radical and reducing Cu2+ [1]. This differential activity, stemming from the saturated C2-C3 bond in DHM's C-ring, provides a quantitative basis for selecting DHM over myricetin for assays where •O2− or DPPH• scavenging is a primary endpoint.

Antioxidant Chemistry Free Radical Biology Flavonoid SAR

Superior Dihydropyrimidinase Inhibition by Dihydromyricetin Over Substrate Analogs

Dihydromyricetin was identified as a potent inhibitor of dihydropyrimidinase from *Pseudomonas aeruginosa* PAO1. In a direct comparison, DHM inhibited the enzyme with an IC50 of 48 μM for the substrate dihydrouracil and 40 μM for 5-propyl-hydantoin. This inhibition was over three orders of magnitude more potent than that of substrate analogs [1]. This demonstrates a specific and potent enzyme inhibition that is not a general feature of all flavonoids.

Enzyme Inhibition Drug Discovery Dihydropyrimidinase

Reduced Plasma Protein Binding of Dihydromyricetin Compared to Myricetin and Quercetin

The hydrogenation of the C2-C3 bond in flavonols drastically reduces their affinity for bovine serum albumin (BSA), a model for plasma protein binding. A comparative study measured the binding constants (Ka) for BSA. Myricetin and quercetin showed high affinity with Ka values of 1.84×10^8 L⋅mol−1 and 3.83×10^7 L⋅mol−1, respectively. In contrast, their dihydro derivatives, dihydromyricetin (DHM) and dihydroquercetin, showed markedly lower affinity. The Ka for DHM was 1.36×10^4 L⋅mol−1, a decrease of approximately four orders of magnitude [1]. This quantitative difference suggests DHM may have a higher free fraction in plasma compared to its unsaturated analogs.

Pharmacokinetics Bioavailability Protein Binding

Recommended Research and Application Scenarios for Dihydromyricetin (CAS 27200-12-0) Based on Quantitative Evidence


Investigating Alcohol Use Disorder (AUD) Mechanisms via GABAA Receptor Modulation

This is the primary and most well-characterized application for DHM, stemming from its unique activity at the benzodiazepine site of GABAA receptors [1]. Researchers studying the neural circuits of ethanol intoxication, tolerance, and withdrawal can use DHM as a specific pharmacological tool. The quantifiable IC50 of 4.36 μM for [3H]flunitrazepam binding provides a benchmark for *in vitro* studies, while *in vivo* behavioral models (e.g., loss of righting reflex, ethanol consumption) are established for preclinical AUD research [1].

Dihydropyrimidinase Inhibition Assays and Mechanistic Studies

For researchers focusing on pyrimidine metabolism or targeting dihydropyrimidinase in pathogens like *Pseudomonas aeruginosa*, DHM serves as a potent and well-characterized inhibitor. The established IC50 values (40-48 μM) provide a clear concentration range for experimental design and a quantitative benchmark for comparing new inhibitors [2]. This application is supported by direct comparative data showing DHM's superiority over substrate analogs [2].

Pharmacokinetic and Bioavailability Studies of Flavonoids with Low Protein Binding

The dramatically reduced plasma protein binding of DHM (Ka = 1.36×10^4 L⋅mol−1) compared to myricetin and quercetin makes it an ideal model compound for investigating the impact of flavonoid structure on pharmacokinetics [3]. Researchers can use DHM to study how lower protein binding affects the volume of distribution, clearance, and free drug concentration *in vivo*, leveraging its quantifiable difference in binding affinity [3].

Targeted Antioxidant Studies Focused on Superoxide and DPPH Radicals

In oxidative stress models where superoxide (•O2−) or DPPH• radicals are the primary mediators of damage, DHM is a more effective tool than its close analog myricetin [4]. The comparative data showing higher scavenging activity for these specific radicals justifies selecting DHM over other flavonoids for these targeted investigations. This allows for more precise experimental design when the goal is to mitigate damage from these particular reactive oxygen species [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydromyricetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.